1-(4-Cyclopropylphenyl)-1H-pyrrole
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Overview
Description
1-(4-Cyclopropylphenyl)-1H-pyrrole is an organic compound that features a pyrrole ring substituted with a 4-cyclopropylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyclopropylphenyl)-1H-pyrrole typically involves the reaction of 4-cyclopropylbenzaldehyde with pyrrole in the presence of a suitable catalyst. One common method includes the use of a Lewis acid catalyst such as boron trifluoride etherate. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-(4-Cyclopropylphenyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) under mild conditions.
Major Products Formed
Oxidation: Formation of pyrrole-2-carboxylic acid derivatives.
Reduction: Formation of 1-(4-cyclopropylphenyl)-2,3-dihydropyrrole.
Substitution: Formation of halogenated pyrrole derivatives.
Scientific Research Applications
1-(4-Cyclopropylphenyl)-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(4-Cyclopropylphenyl)-1H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(4-Cyclopropylphenyl)ethanone: Shares the cyclopropylphenyl group but differs in the functional group attached to the phenyl ring.
Cyclopropylbenzene: Lacks the pyrrole ring, making it less versatile in terms of chemical reactivity.
1-Phenyl-1H-pyrrole: Similar structure but without the cyclopropyl group, affecting its chemical and biological properties
Uniqueness
1-(4-Cyclopropylphenyl)-1H-pyrrole is unique due to the presence of both the cyclopropylphenyl group and the pyrrole ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H13N |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
1-(4-cyclopropylphenyl)pyrrole |
InChI |
InChI=1S/C13H13N/c1-2-10-14(9-1)13-7-5-12(6-8-13)11-3-4-11/h1-2,5-11H,3-4H2 |
InChI Key |
NZKPYWCCJYDQFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)N3C=CC=C3 |
Origin of Product |
United States |
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